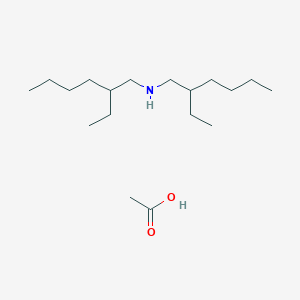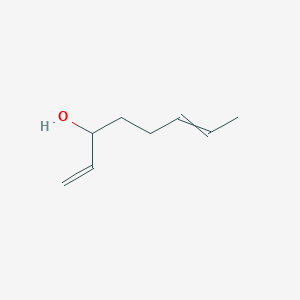
sodium;3,3-dimethylbut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3,3-dimethylbut-1-yne: is an organic compound with the molecular formula C6H9Na sodium tert-butylacetylene . This compound is characterized by the presence of a sodium ion bonded to a 3,3-dimethylbut-1-yne molecule, which contains a triple bond between the first and second carbon atoms and two methyl groups attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of sodium;3,3-dimethylbut-1-yne typically begins with tert-butylacetylene (3,3-dimethyl-1-butyne) and sodium metal.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the sodium from reacting with moisture. The tert-butylacetylene is dissolved in an appropriate solvent, such as tetrahydrofuran (THF), and sodium metal is added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the sodium is completely consumed, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium;3,3-dimethylbut-1-yne can undergo oxidation reactions, typically forming carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The sodium ion can be replaced by other cations or functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Products include 3,3-dimethylbutanoic acid or 3,3-dimethylbutanal.
Reduction: Products include 3,3-dimethylbutane or 3,3-dimethylbutene.
Substitution: Products include 3,3-dimethyl-1-bromo-1-butene or 3,3-dimethyl-1-chloro-1-butene.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the tert-butylacetylene moiety into various molecules.
- Acts as a precursor for the synthesis of complex organic compounds.
Biology and Medicine:
- Investigated for its potential use in the synthesis of biologically active molecules.
- Used in the development of pharmaceuticals and agrochemicals.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of sodium;3,3-dimethylbut-1-yne involves the interaction of the sodium ion with various molecular targets. The sodium ion can act as a nucleophile, attacking electrophilic centers in other molecules. The triple bond in the 3,3-dimethylbut-1-yne moiety can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These interactions can lead to the formation of complex molecular structures with diverse chemical and physical properties.
Comparison with Similar Compounds
3,3-Dimethyl-1-butyne: The parent compound without the sodium ion.
Sodium acetylide: A similar compound with a sodium ion bonded to an acetylene moiety.
Sodium phenylacetylide: A compound with a sodium ion bonded to a phenylacetylene moiety.
Uniqueness:
- Sodium;3,3-dimethylbut-1-yne is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity of the compound.
- The sodium ion enhances the nucleophilicity of the compound, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
42875-50-3 |
|---|---|
Molecular Formula |
C6H9Na |
Molecular Weight |
104.13 g/mol |
IUPAC Name |
sodium;3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9.Na/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChI Key |
GXSFCGHNZOFEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#[C-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
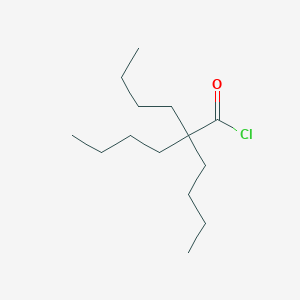
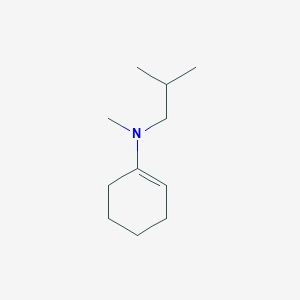
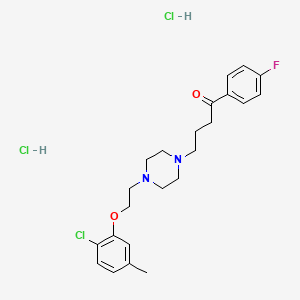

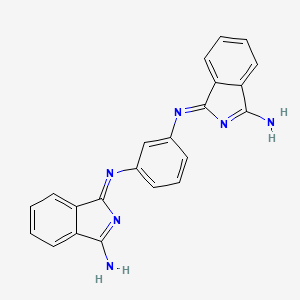
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
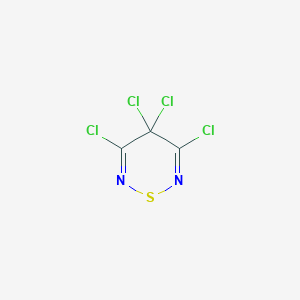
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
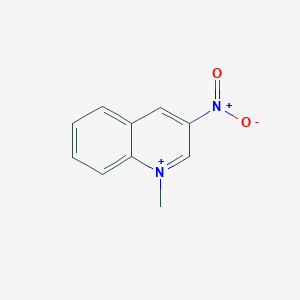
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)
